(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate
Description
This synthetic compound features a unique hybrid structure combining a 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine core, a cyano-substituted vinyl group, and a 2-methoxyphenyl acetate moiety. The methoxyphenyl acetate may improve bioavailability by modulating solubility . Though direct pharmacological data for this compound is scarce in the provided evidence, its structural motifs align with compounds studied for ferroptosis induction (a form of regulated cell death) and enzyme modulation .
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(24)26-16-8-7-14(11-17(16)25-2)10-15(12-20)19-22-21-18-6-4-3-5-9-23(18)19/h7-8,10-11H,3-6,9H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLKYAOVTQXFCI-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazoloazepine ring, introduction of the cyano group, and the final coupling with the methoxyphenyl acetate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: It can be used as a probe to study biological processes involving triazoloazepine derivatives.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific biological pathways.
Industry: The compound’s properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazoloazepine ring may interact with enzymes or receptors, modulating their activity. The cyano group and methoxyphenyl acetate moiety can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacological and Functional Insights
- Ferroptosis Induction: highlights that synthetic and natural compounds can selectively induce ferroptosis in oral squamous cell carcinoma (OSCC) cells, sparing normal tissues. The cyano-vinyl group in the compound may enhance redox activity, similar to ferroptosis-inducing agents (FINs) like erastin analogs .
- M. Shaheer Malik’s work on enzyme-driven synthesis aligns with strategies to optimize such compounds .
- Bioavailability : The methoxy and acetate groups may improve solubility compared to purely hydrophobic analogs (e.g., benzodiazepines), though plant-derived triazoles face challenges due to low natural abundance .
Research Findings and Hypothetical Data
Anticancer Potential
While direct studies on the compound are unavailable, ferroptosis-inducing compounds show IC50 values in the nanomolar range for OSCC cells. Its structural similarity to FINs suggests comparable efficacy, with selectivity inferred from ’s therapeutic window concept .
Metabolic Stability
The cyano group likely reduces oxidative metabolism, extending half-life relative to non-cyano analogs. For example, imidazopyridazines with electron-withdrawing groups exhibit 2–3-fold longer plasma stability in preclinical models .
Insecticidal Activity (Hypothetical)
notes that cuticle thickness and compound lipophilicity dictate insecticidal efficacy. While this compound is synthetic, its triazole moiety mirrors natural triazoles in C. gigantea extracts, which disrupt insect metabolism. Synthetic analogs often show enhanced potency due to tailored hydrophobicity .
Biological Activity
(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a triazoloazepine core, which is known for various pharmacological activities. The synthesis typically involves the reaction of substituted phenacyl bromides with 3-arylaminomethyl derivatives of triazoloazepines. The resulting compounds have been evaluated for their antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of triazoloazepines exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as yeast fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.2 to 50 mg/mL against various strains including Staphylococcus aureus and Candida albicans .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 1 | 6.2 | S. aureus |
| 2 | 25.0 | C. albicans |
| 3 | 50.0 | Various Gram-negative |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has shown potential as a non-steroidal anti-inflammatory agent (NSAID). In vivo studies indicated that derivatives of this compound could inhibit cyclooxygenase (COX) enzymes effectively, suggesting its utility in pain management and inflammation reduction .
Case Studies
- Antimicrobial Efficacy : A study published in December 2021 demonstrated that certain derivatives of triazoloazepines exhibited broad-spectrum antimicrobial activity. The most potent derivative was found to be comparable to established antibiotics like Linezolid and Fluconazole .
- Analgesic Properties : In a separate investigation focusing on analgesic effects, compounds derived from triazoloazepines were tested in various pain models. Results indicated significant pain relief comparable to conventional NSAIDs such as diclofenac .
Q & A
Q. What are the standard protocols for synthesizing (E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate?
The synthesis typically involves multi-step reactions, including cyclocondensation of triazole-thione derivatives with bromomalononitrile under reflux conditions. Key steps include:
- Cyclocondensation : Reacting 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base (e.g., potassium tert-butoxide) at 80–100°C for 4–6 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with ≥95% purity .
- Characterization : Confirmation via H/C NMR, HPLC, and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are recommended for characterizing this compound?
Critical methods include:
- Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons), C NMR (δ 160–170 ppm for carbonyl groups) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry : HRMS (e.g., m/z 435.454 [M+H]) for molecular weight confirmation .
- X-ray Crystallography : To resolve stereochemistry of the (E)-vinyl group .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : In airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the acetate group .
- Handling : Use gloveboxes or fume hoods to avoid moisture and oxygen exposure. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing impurities during synthesis?
- Parameter Optimization :
- Catalyst Screening : Test bases (e.g., KCO vs. NaH) to improve cyclocondensation efficiency (yields range: 45–72%) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products; toluene/ethanol mixtures balance yield and purity .
- Impurity Mitigation :
- Use scavenger resins (e.g., QuadraSil^® MP) to adsorb unreacted intermediates .
- Implement inline FTIR monitoring to detect byproducts early .
Q. How can contradictions in reported biological activities of structural analogs be resolved?
- Comparative Assays :
- Test analogs (Table 1) under standardized conditions (e.g., IC assays against cancer cell lines like MCF-7 and A549) .
- Adjust assay parameters (pH, serum concentration) to replicate conflicting studies .
- Mechanistic Studies :
- Use CRISPR-Cas9 knockouts to identify target proteins (e.g., tubulin or kinases) responsible for activity variations .
Q. Table 1: Bioactivity of Structural Analogs
| Compound Name | Core Structure | Reported Activity (IC, μM) |
|---|---|---|
| Analog A (thiazolo-triazole) | Similar core | 0.8 (MCF-7), 1.2 (A549) |
| Analog B (ylidene derivative) | Modified substituents | 2.5 (MCF-7), 3.1 (A549) |
| Data sourced from in vitro cytotoxicity studies . |
Q. What computational methods predict the compound’s biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to tubulin (PDB ID: 1SA0) or PI3Kγ (PDB ID: 2CHX). Results show a docking score of –9.2 kcal/mol for tubulin, suggesting antiproliferative activity .
- QSAR Modeling : Develop models using descriptors like logP (2.8) and topological polar surface area (TPSA: 98 Ų) to correlate with anti-inflammatory activity (R = 0.82) .
- MD Simulations : Conduct 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
Q. How can researchers address discrepancies in toxicological profiles across studies?
- In Silico Toxicology : Use tools like ProTox-II to predict hepatotoxicity (probability: 67%) and compare with in vitro liver microsome assays .
- Dose-Response Studies : Perform OECD-compliant acute toxicity tests (e.g., LD in zebrafish embryos) to validate computational predictions .
Methodological Notes
- Safety : Adhere to GHS protocols for skin/eye protection and ventilation due to acute toxicity (oral LD: 250 mg/kg in rats) .
- Data Reproducibility : Share synthetic protocols via platforms like Zenodo with DOI tagging to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
